molecular formula C13H12N2O4S B11997800 Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- CAS No. 61266-73-7

Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-

Cat. No.: B11997800
CAS No.: 61266-73-7
M. Wt: 292.31 g/mol
InChI Key: GRQQFFVDHOLCQR-UHFFFAOYSA-N
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Description

This compound (Molecular formula: C₁₃H₁₂N₂O₆S; Molecular weight: 324.31 g/mol) features a phenylacetamide core substituted with a sulfonyl-linked 5-nitro-2-furylmethyl group . The 5-nitro-2-furyl moiety is a hallmark of antimicrobial agents, as nitro groups often confer redox activity for bacterial targeting.

Properties

CAS No.

61266-73-7

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-[4-[(5-nitrofuran-2-yl)methylsulfanyl]phenyl]acetamide

InChI

InChI=1S/C13H12N2O4S/c1-9(16)14-10-2-5-12(6-3-10)20-8-11-4-7-13(19-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)

InChI Key

GRQQFFVDHOLCQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- typically involves multiple steps:

    Formation of the Nitrofuranyl Intermediate: The initial step involves the nitration of furan to produce 5-nitrofuran. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Thioether Formation: The 5-nitrofuran is then reacted with a thiol derivative, such as thiophenol, in the presence of a base like sodium hydroxide to form the thioether linkage.

    Acetamide Substitution: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Chemical Reactions Analysis

Key Steps

  • Furan Ring Functionalization :

    • Introduction of the 5-nitro-2-furanyl moiety may involve nitration of a furan derivative. Nitration typically occurs under acidic conditions (e.g., HNO₃/H₂SO₄) at elevated temperatures .

  • Thioether Bond Formation :

    • Formation of the thiomethyl group on the phenyl ring could proceed via nucleophilic substitution. For example, treatment of a phenyl halide with a sulfur nucleophile (e.g., thiophenol or thiolate) under basic conditions .

  • Acetamide Attachment :

    • The acetamide group is likely introduced via acetylation of an amine precursor. This could involve reaction with acetyl chloride in the presence of a base (e.g., NaHCO₃) .

Reaction Step Reagents/Conditions Key Transformation
Nitration of FuranHNO₃, H₂SO₄, 50°CIntroduction of nitro group
Thioether FormationThiophenol, NaOH, 80°CSulfur linkage to phenyl ring
Acetamide SynthesisAcetyl chloride, NaHCO₃, DMFAmide bond formation

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

  • Nitro group : Highly electron-withdrawing, activating the furan ring for electrophilic substitution.

  • Thiomethyl group : Susceptible to oxidation (e.g., to sulfoxide/sulfone) or displacement reactions.

  • Acetamide group : Amide hydrolysis under acidic/basic conditions could regenerate the amine precursor.

Potential Reactions

  • Oxidation of Thioether :

    • Reaction with oxidizing agents (e.g., H₂O₂) could convert the thiomethyl group to a sulfoxide or sulfone, altering biological activity.

  • Nitro Group Reduction :

    • Reduction of the nitro group (e.g., using H₂/Pd or Sn/HCl) could yield an amine derivative, potentially modifying its reactivity.

  • Acetamide Hydrolysis :

    • Acidic hydrolysis (e.g., HCl) would regenerate the amine intermediate, useful for further derivatization.

Structural Comparisons

A comparison with related compounds highlights the target molecule’s unique reactivity:

Compound Key Structural Features Reactivity Insights
Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- Furan + nitro + thiomethyl + acetamideNitro group activates furan; thioether site for substitution
N-[4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]acetamide Thiophene + nitro + imine + acetamideThiophene less reactive than furan; imine susceptible to hydrolysis
N-(4-(5-methyl-2-furyl)phenyl)acetamide Furan + methyl + acetamideMethyl group less electron-withdrawing than nitro

Biological Activity

While not directly cited for the target compound, related furan-thioether amides exhibit antimicrobial and anticancer properties . The nitro group’s electron-withdrawing nature may enhance interactions with biological targets (e.g., enzymes).

Spectroscopic Analysis

Structural verification relies on spectroscopic methods:

  • NMR : Detects amide protons (~δ 7–8 ppm) and aromatic regions (~δ 6–8 ppm) .

  • IR : Identifies amide carbonyl (1650–1700 cm⁻¹) and nitro group (1300–1500 cm⁻¹) .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- exhibits antimicrobial properties. The nitro group is known to enhance biological activity by interfering with microbial DNA synthesis. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Cancer Research

The compound's structure suggests potential applications in cancer therapy. The furan ring and thiomethyl group may contribute to selective cytotoxicity against cancer cells. Studies have indicated that derivatives of nitrofuran compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Case Study: Synthesis and Biological Evaluation

A study focused on the synthesis of Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- demonstrated its effectiveness as a precursor for developing new anticancer agents. The synthesized compound was evaluated for cytotoxicity against several cancer cell lines, showing promising results.

Synthetic Versatility

Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- can be utilized as an intermediate in organic synthesis. Its ability to undergo various reactions allows for the modification of its structure to create derivatives with enhanced properties.

Reaction Pathways

Several synthetic routes can be employed to modify Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-:

  • N-deacetylation : This reaction can yield amines that serve as precursors for further synthetic transformations.
  • Ammonolysis : The compound can react with ammonia derivatives to form new amides, expanding its utility in synthesizing complex molecules.

Data Table: Reaction Conditions for N-deacetylation

EntryAcetamide (mmol)CatalystSolventConditionTime (hrs)% Isolated Yield
10.197HCl (4.0)H₂O + AcetoneReflux2488.94
20.197HCl (4.0)H₂O + AcetoneSonication691.65
30.197HCl (3.0)H₂O + AcetoneRoom temperature14483.52

Environmental Applications

The compound's unique properties may also find applications in environmental science, particularly in the development of biodegradable materials or as a component in pesticide formulations due to its biological activity.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage and acetamide group also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activities References
Target Compound C₁₃H₁₂N₂O₆S 324.31 Sulfonyl, 5-nitro-2-furylmethyl, phenylacetamide Potential antimicrobial
Compound 15 (Thiazolidinone) C₁₇H₁₀F₃N₃O₄S₂ 437.40 Thioxo-thiazolidinone, trifluoromethylphenyl Antibacterial (inferred)
N-(5-Mercapto-thiadiazol-2-yl)acetamide C₁₁H₈F₃N₃OS₂ 327.33 Thiadiazole, trifluoromethylphenyl Antimicrobial (synthesis focus)
Ranbezolid C₂₁H₂₄FN₅O₆ 461.45 Oxazolidinone, piperazinyl, nitro-furyl Antibacterial, anti-infective
N-(5-Methyl-4-nitro-2-furyl)acetamide C₇H₈N₂O₄ 200.15 Methyl-nitro-furyl, acetamide Structural isomer (activity N/A)
Key Observations:
  • Nitro-Furyl Motif: The target compound and Ranbezolid share the 5-nitro-2-furyl group, a known pharmacophore in nitrofuran antibiotics (e.g., nitrofurantoin). This group generates reactive intermediates under bacterial reductase activity, disrupting DNA .
  • Sulfonyl vs.
  • Trifluoromethyl Substitution : Compounds like the thiadiazole derivative and Compound 15 incorporate trifluoromethyl groups, increasing lipophilicity and membrane permeability.

Electronic and Steric Effects

  • Steric Hindrance: Ranbezolid’s piperazinyl group introduces conformational flexibility, aiding target binding, while rigid thiazolidinones (Compound 15) may limit bioavailability .

Biological Activity

Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- (CAS No. 61266-73-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S, which includes a nitro group attached to a furan ring and a thioether linkage to a phenyl group. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that compounds containing the acetamide moiety exhibit significant antimicrobial properties. A study reported that derivatives of acetamide showed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances the antimicrobial activity, likely due to its electron-withdrawing nature, which increases the compound's reactivity towards microbial targets .

2. Anticancer Activity

Acetamide derivatives have been investigated for their anticancer potential. For instance, compounds with structural similarities to N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Acetamide Derivatives

CompoundCell LineIC50 (µM)
N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-MCF-715.3
N-(4-nitrophenyl)acetamideA54920.5
N-(3-methoxyphenyl)acetamideHCT-1512.8

3. Enzyme Inhibition

Acetamide derivatives have shown promising results in enzyme inhibition studies. Specifically, urease inhibition assays indicated that certain acetamide compounds could inhibit urease activity effectively, with IC50 values in the low micromolar range . This property is particularly relevant for treating conditions like urinary tract infections where urease-producing bacteria are involved.

Table 2: Urease Inhibition Data

CompoundIC50 (µM)
N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]-22.61
Acetamide-Sulfonamide Conjugate9.95
Control (Urease Inhibitor)63.42

Case Studies

  • Antimicrobial Efficacy : A study utilized a murine model to evaluate the in vivo efficacy of acetamide derivatives against skin infections caused by Staphylococcus aureus. The results demonstrated significant reductions in bacterial load compared to untreated controls, suggesting potential for therapeutic use in skin infections .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various acetamide derivatives on cancer cell lines using the MTT assay. Results indicated that modifications on the phenyl ring significantly impacted cytotoxicity, with specific substitutions leading to enhanced activity against breast cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing Acetamide, N-[4-[[(5-nitro-2-furanyl)methyl]thio]phenyl]- and its derivatives?

Answer:
The synthesis of nitrofuran-containing acetamides typically involves multistep reactions with careful optimization of conditions. For example, outlines a procedure where 2-chloro-N-phenylacetamides are refluxed with sodium azide in a toluene:water (8:2) system, monitored by TLC (hexane:ethyl acetate, 9:1). Key steps include:

  • Reagent Selection : Sodium azide for nucleophilic substitution.
  • Purification : Ethanol crystallization for solid products or ethyl acetate extraction for liquids, followed by Na₂SO₄ drying .
  • Functional Group Compatibility : The nitro-furan moiety requires inert conditions to prevent premature reduction or decomposition.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the antimicrobial efficacy of nitrofuran-linked acetamides?

Answer:
SAR analysis should focus on:

  • Core Modifications : Varying substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro) to enhance bacterial membrane penetration. highlights the nitro group’s role in antibacterial activity .
  • Thioether Linkage Stability : Assess metabolic stability via in vitro microsomal assays.
  • Computational Modeling : Use topological polar surface area (TPSA) and logP values (e.g., TPSA = 87.5 Ų from ) to predict bioavailability and solubility .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • TLC Monitoring : Hexane:ethyl acetate (9:1) for reaction progress () .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the thioether linkage and nitro-furan integration (referenced in for analogous compounds) .
  • Mass Spectrometry : High-resolution MS (e.g., Exact Mass 480.1366 in ) to verify molecular formula .
  • Purity Analysis : HPLC with UV detection at λ = 254 nm, as per NIST standards ( ) .

Advanced: How can researchers address solubility limitations of thioether-containing acetamides in biological assays?

Answer:

  • Co-solvent Systems : Use DMSO-water gradients (<5% DMSO) to maintain compound stability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to the nitro-furan moiety, improving aqueous solubility while retaining activity (analogous to ’s sulfamoyl modifications) .
  • Nanoparticle Encapsulation : Lipid-based carriers to enhance cellular uptake, guided by hydrophobicity data (e.g., logP = 2.6 in ) .

Data Contradiction: How should discrepancies in reported antimicrobial activity across studies be resolved?

Answer:

  • Assay Standardization : Cross-validate using CLSI/MIC guidelines for consistency.
  • Control Comparisons : Include reference compounds like ranbezolid (NIH CID 496993, ) to benchmark activity .
  • Metabolite Screening : Test for nitro-reduction byproducts (e.g., amine derivatives) that may alter efficacy, using LC-MS/MS ( ) .

Advanced: What computational tools are suitable for predicting the metabolic pathways of this compound?

Answer:

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to model nitro-group reduction (a known pathway for nitrofurans).
  • Docking Studies : Map interactions with bacterial nitroreductases using AutoDock Vina, referencing the thioether’s role in binding () .

Basic: What are the critical storage conditions to maintain compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
  • Humidity Control : Use desiccants to avoid hydrolysis of the acetamide moiety (NIST stability guidelines in ) .

Advanced: How can researchers optimize the selectivity of this compound to reduce off-target effects in eukaryotic cells?

Answer:

  • Targeted Delivery : Conjugate with bacterial-specific peptides (e.g., polymyxin B nonapeptide) to enhance selectivity.
  • Cytotoxicity Screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) vs. bacterial MICs, using MTT assays (methodology in ) .

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